molecular formula C3H6O2S.H3N<br>C3H9NO2S B1197766 Ammonium 2-mercaptopropionate CAS No. 13419-67-5

Ammonium 2-mercaptopropionate

Cat. No.: B1197766
CAS No.: 13419-67-5
M. Wt: 123.18 g/mol
InChI Key: VHFSMDHANDABQK-UHFFFAOYSA-N
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Description

Ammonium 2-mercaptopropionate is a chemical compound with the molecular formula C3H9NO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of both an ammonium group and a mercaptopropionate group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium 2-mercaptopropionate can be synthesized through the reaction of 2-mercaptopropionic acid with ammonium hydroxide. The reaction typically involves mixing the acid with ammonium hydroxide under controlled conditions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reactants. The process may include steps such as purification and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium 2-mercaptopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ammonium 2-mercaptopropionate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.

    Medicine: Research includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism by which ammonium 2-mercaptopropionate exerts its effects involves interactions with various molecular targets. The mercapto group can form bonds with metal ions and other electrophilic species, influencing biochemical pathways and enzyme activities. These interactions are crucial for its role in enzyme inhibition and protein modification .

Comparison with Similar Compounds

Uniqueness: Ammonium 2-mercaptopropionate is unique due to the combination of its ammonium and mercaptopropionate groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it particularly valuable in various applications, from organic synthesis to industrial processes .

Properties

CAS No.

13419-67-5

Molecular Formula

C3H6O2S.H3N
C3H9NO2S

Molecular Weight

123.18 g/mol

IUPAC Name

azanium;2-sulfanylpropanoate

InChI

InChI=1S/C3H6O2S.H3N/c1-2(6)3(4)5;/h2,6H,1H3,(H,4,5);1H3

InChI Key

VHFSMDHANDABQK-UHFFFAOYSA-N

SMILES

CC(C(=O)O)S.N

Canonical SMILES

CC(C(=O)[O-])S.[NH4+]

13419-67-5
57862-95-0

Pictograms

Irritant

Related CAS

79-42-5 (Parent)

Synonyms

2-mercaptopropionic acid
ammonium thiolactate
thiolactic acid
thiolactic acid, (R)-isomer
thiolactic acid, (S)-isomer
thiolactic acid, calcium salt (2:1)
thiolactic acid, disilver salt (+1)
thiolactic acid, monoammonium salt
thiolactic acid, monolithium salt
thiolactic acid, strontium salt (2:1)

Origin of Product

United States

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